molecular formula C4H8O3 B138901 (3S,4S)-tetrahydrofuran-3,4-diol CAS No. 84709-85-3

(3S,4S)-tetrahydrofuran-3,4-diol

Cat. No. B138901
CAS RN: 84709-85-3
M. Wt: 104.1 g/mol
InChI Key: SSYDTHANSGMJTP-IMJSIDKUSA-N
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Description

Tetrahydrofuran (THF) is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. The “3S,4S” notation indicates the stereochemistry of the molecule, but without more specific information, it’s difficult to provide a detailed description .


Molecular Structure Analysis

THF has a polar ether group and nonpolar carbon and hydrogen atoms, which makes it both a polar and nonpolar solvent. The “3S,4S” notation refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms .


Chemical Reactions Analysis

THF is often used as a solvent in Grignard reactions, and it can participate in various other reactions as well. The specific reactions would depend on the functional groups present in the “(3S,4S)-tetrahydrofuran-3,4-diol” molecule .


Physical And Chemical Properties Analysis

The properties of a compound depend on its exact structure. THF is a polar aprotic solvent, and it has a relatively low boiling point for a solvent (66 °C). It’s miscible with water .

Scientific Research Applications

Synthesis and Chemical Applications

  • Stereoselective Synthesis : (3S,4S)-tetrahydrofuran-3,4-diol is used in stereoselective synthesis processes. For instance, a study demonstrated the stereoselective synthesis of pharmaceutically relevant chiral tetrahydrofurans from mannose diacetonide (Sharma et al., 2005).

  • Catalytic Oxidative Amination : This compound plays a role in catalytic oxidative amination processes. Visible-light mediated oxidative C-H/N-H cross-coupling using air was explored to provide a green route for N-substituted azoles (Zhang et al., 2017).

  • Cyclodehydration of Diols : It's used in chemoselective cyclodehydration of diols for the synthesis of polysubstituted tetrahydrofurans, as shown in a study utilizing triphenylphosphine–N-Bromosuccinimide (Zhao et al., 2015).

  • Synthesis of Tetrahydrofurans : It's also involved in the synthesis of tetrahydrofurans by cyclisation of diols with phenylsulfanyl migration (Aggarwal et al., 2000).

Biological and Pharmaceutical Research

  • AMPA Receptor Potentiator : A study on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator involves a unique tetrahydrofuran ether class to augment pharmacological properties (Shaffer et al., 2015).

  • Natural Product Synthesis : The compound is significant in the synthesis of natural products and pharmaceuticals. Its derivatives are involved in the synthesis of complex natural products like ent-anorisol A, confirming its importance in stereochemical control (Chatpreecha et al., 2022).

Material Science and Engineering

  • Energetic Materials Synthesis : In material science, it's used in synthesizing highly energetic materials, as demonstrated by the synthesis and characterization of 3,4-di(nitramino)furazan (Tang et al., 2015).

  • Kinetics and Mechanism Studies : It's also used in studies of kinetics and mechanisms, like in tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water (Hunter et al., 2006).

Safety And Hazards

As a solvent, THF is flammable and can form peroxides upon exposure to air, which can be explosive. Proper safety measures should be taken when handling and storing it .

Future Directions

The use and study of THF and its derivatives are widespread in fields like organic chemistry, materials science, and pharmaceuticals. Future research could involve developing new synthetic methods, studying its reactions, or exploring new applications .

properties

IUPAC Name

(3S,4S)-oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYDTHANSGMJTP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-tetrahydrofuran-3,4-diol

CAS RN

22554-74-1
Record name trans-tetrahydrofuran-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Raju, ME Moret, RJM Klein Gebbink - ACS Catalysis, 2015 - ACS Publications
In view of the depletion of petroleum oils, new synthetic routes for the sustainable production of chemicals, fuels, and energy from renewable biomass sources are currently widely …
Number of citations: 140 pubs.acs.org
S Raju - 2015 - dspace.library.uu.nl
Renewable sources like biomass, which mainly consists of materials derived from trees and plants, are currently considered as a key and future feedstock in the chemical industry for …
Number of citations: 1 dspace.library.uu.nl
J Yi - 2015 - search.proquest.com
Biomass-derived molecules, such as sugar polyols and lignin, are promising feedstock for making small and useful organics (SUO) and high value-added organics (HVO). However, the …
Number of citations: 4 search.proquest.com
J Yi, S Liu, MM Abu‐Omar - ChemSusChem, 2012 - Wiley Online Library
Hello MTO: Efficient and environmentally responsible conversion methods are needed to deal with excess glycerol production. The catalytic conversion of glycerol to allyl alcohol under …

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